4-Methyloxazole-5-methanol: A Technical Guide for Researchers
4-Methyloxazole-5-methanol: A Technical Guide for Researchers
Introduction: 4-Methyloxazole-5-methanol (CAS No: 45515-23-9) is a heterocyclic organic compound featuring a substituted oxazole ring.[1] The oxazole scaffold is a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 4-Methyloxazole-5-methanol, aimed at researchers, scientists, and professionals in drug development.
Core Chemical Properties
4-Methyloxazole-5-methanol is a polar substance, largely owing to the presence of the hydroxymethyl group, which can participate in hydrogen bonding. This characteristic influences its solubility and reactivity.[1]
Table 1: Physicochemical Properties of 4-Methyloxazole-5-methanol
| Property | Value | Source |
| CAS Number | 45515-23-9 | [3] |
| Molecular Formula | C5H7NO2 | [3] |
| Molecular Weight | 113.11 g/mol | [4] |
| Boiling Point | 214.588 °C at 760 mmHg | [3] |
| Density | 1.184 g/cm³ | [3] |
| Flash Point | 83.58 °C | [3] |
| Refractive Index | 1.496 | [3] |
| XLogP3 | 0.47530 | [3] |
| PSA | 46.26000 | [3] |
| Storage Temperature | 2-8°C | [5] |
Synthesis of 4-Methyloxazole-5-methanol
While a specific protocol for 4-Methyloxazole-5-methanol is not widely published, a plausible and effective method is the reduction of its corresponding ester, ethyl 4-methyloxazole-5-carboxylate. This approach is based on a documented procedure for the synthesis of the regioisomer, (5-methyl-1,3-oxazol-4-yl)methanol.[6]
Experimental Protocol: Synthesis via Ester Reduction
This protocol describes the reduction of ethyl 4-methyloxazole-5-carboxylate to yield 4-Methyloxazole-5-methanol.
1. Reaction Setup:
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Dissolve ethyl 4-methyloxazole-5-carboxylate (1 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and methanol.
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Place the solution in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
2. Reduction:
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At room temperature, add lithium borohydride (LiBH₄) (2.5 equivalents) to the solution in small portions.
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Once the addition is complete, heat the reaction mixture to 55°C.
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Maintain this temperature overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).
3. Work-up:
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Cool the mixture to room temperature.
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl), followed by solid NH₄Cl.
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Reduce the solvent volume under reduced pressure.
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Dilute the residue with ethyl acetate.
4. Purification:
-
Filter the resulting precipitate and wash it with hot ethyl acetate.
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Combine the filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Evaporate the solvent under reduced pressure to yield the crude product.
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Purify the crude 4-Methyloxazole-5-methanol by column chromatography on silica gel.
Spectroscopic Analysis
Table 2: Predicted ¹H NMR Spectral Data for 4-Methyloxazole-5-methanol (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.7 | s | 1H | H-2 (oxazole ring) |
| ~4.5 | s | 2H | -CH₂OH |
| ~4.2 | br s | 1H | -OH |
| ~2.3 | s | 3H | -CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data for 4-Methyloxazole-5-methanol (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-2 |
| ~145 | C-5 |
| ~134 | C-4 |
| ~56 | -CH₂OH |
| ~10 | -CH₃ |
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | O-H Stretch (Alcohol) |
| ~3120 | Medium | =C-H Stretch (Oxazole Ring) |
| ~2930 | Medium | C-H Stretch (Methyl/Methylene) |
| ~1590 | Strong | C=N Stretch (Oxazole Ring) |
| ~1050 | Strong | C-O Stretch (Alcohol) |
General Protocol for Spectroscopic Data Acquisition
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Use standard pulse sequences.
2. Infrared (IR) Spectroscopy:
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Sample Preparation: For a liquid or low-melting solid, place a drop of the neat sample between two KBr or NaCl plates to form a thin film.
-
Acquisition: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS):
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Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) into the mass spectrometer, often via Gas Chromatography (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV. The molecular ion peak (M⁺) would be expected at m/z = 113.
Biological Activity and Potential Applications
While specific biological studies on 4-Methyloxazole-5-methanol have not been identified, the 4-methyloxazole scaffold is a key feature in many compounds with significant pharmacological activities.[2]
Anticancer Potential of 4-Methyloxazole Derivatives
Numerous derivatives of 4-methyloxazole have demonstrated potent anticancer activity.[2] A primary mechanism of action for some of these compounds is the disruption of microtubule dynamics. By binding to tubulin, they inhibit its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, which subsequently triggers apoptosis (programmed cell death), often through the intrinsic mitochondrial pathway.[2]
Safety and Handling
Specific safety data for 4-Methyloxazole-5-methanol is limited. However, based on the parent compound, 4-methyloxazole, it should be handled with care. 4-Methyloxazole is classified as a flammable liquid and an irritant.[8] Therefore, it is prudent to treat 4-Methyloxazole-5-methanol as a potential irritant and to handle it in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.
Conclusion
4-Methyloxazole-5-methanol is a valuable building block for chemical synthesis and drug discovery. While comprehensive experimental data for this specific molecule is sparse in the public domain, its properties and reactivity can be reasonably inferred from related compounds. Its structural similarity to biologically active 4-methyloxazole derivatives suggests potential for further investigation in medicinal chemistry, particularly in the development of novel therapeutic agents. This guide provides a foundational summary to aid researchers in their work with this compound.
References
- 1. CAS 45515-23-9: (4-methyloxazol-5-yl)methanol | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. CAS 45515-23-9 | 4-Methyloxazole-5-methanol - Synblock [synblock.com]
- 5. 4-METHYLOXAZOLE-5-METHANOL CAS#: 45515-23-9 [m.chemicalbook.com]
- 6. (5-methyl-1,3-oxazol-4-yl)methanol(SALTDATA: FREE) synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Methyloxazole | C4H5NO | CID 69663 - PubChem [pubchem.ncbi.nlm.nih.gov]
